Fusarielin D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H36O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(4E,6E)-7-[(1R,2S,4R,5R,6S,7S,9S,11R)-5-[(E)-but-2-en-2-yl]-4,11-dimethyl-3,10-dioxatetracyclo[5.5.0.02,4.09,11]dodecan-6-yl]-1-hydroxy-2,4-dimethylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C25H36O4/c1-7-14(2)21-17(10-8-9-15(3)22(27)16(4)13-26)18-11-20-24(5,28-20)12-19(18)23-25(21,6)29-23/h7-10,16-21,23,26H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16?,17-,18-,19+,20-,21-,23-,24+,25+/m0/s1 |
InChI Key |
TZLAKQNUAICCGL-DHQJTKRFSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]3[C@](O3)(C[C@H]2[C@H]4[C@@]1(O4)C)C)/C=C/C=C(\C)/C(=O)C(C)CO |
Canonical SMILES |
CC=C(C)C1C(C2CC3C(O3)(CC2C4C1(O4)C)C)C=CC=C(C)C(=O)C(C)CO |
Synonyms |
fusarielin D |
Origin of Product |
United States |
Producing Organisms and Natural Occurrence of Fusarielin D
Fungal Genera and Species Associated with Fusarielin D Production
The production of fusarielins, including this compound, is predominantly linked to certain fungal species. While other genera like Aspergillus, Metarhizium, Penicillium, and Colletotrichum have been reported to contain the putative fusarielin gene cluster, Fusarium species are consistently identified as key producers of these compounds. researchgate.netsci-hub.seresearchgate.net
The genus Fusarium, a large group of filamentous fungi widely distributed in soil and associated with plants, is recognized as a primary producer of fusarielins. researchgate.netsci-hub.seresearchgate.netmdpi.commycocentral.eumdpi.commdpi.comwikipedia.orgrsc.orgnih.govnih.gov Research indicates that the ability to produce fusarielins may be restricted to a limited number of Fusarium species. sci-hub.seresearchgate.netmdpi.com
Several specific Fusarium species and their isolates have been identified as producers of fusarielins, including this compound or closely related analogues. Notable species include Fusarium graminearum, Fusarium tricinctum, Fusarium equiseti, and Fusarium oxysporum. sci-hub.seresearchgate.netmdpi.commdpi.commdpi.comnih.govnih.govnih.govresearchgate.netresearchgate.net
Studies have specifically isolated this compound, or fusarisetin D which is identified as the first fusarisetin with a specific tetracyclic ring system, from Fusarium equiseti strain D39, a marine-derived fungus. mdpi.comresearchgate.net Another study reported fusariumin D, a related polyketide, produced by an endophytic strain of Fusarium oxysporum designated ZZP-R1, isolated from the coastal plant Rumex midair. mdpi.comnih.gov Endophytic isolates of F. tricinctum have also been documented to produce various fusarielins, including fusarielins B, J, K, and L. mdpi.comnih.govnih.gov Marine strains of F. graminearum have been identified as producers of fusarielins M and N. mdpi.com
The production of fusarielins by F. graminearum and F. tricinctum has been a particular focus of research, with studies examining the influence of factors like carbon source on biosynthesis. sci-hub.seresearchgate.net For instance, F. tricinctum showed increased production of fusarielin A when grown on more complex carbon sources like dextrin. sci-hub.se
Fusarielins, including this compound and its analogues, have been isolated from fungi originating from marine environments and those living endophytically within plants. researchgate.netmdpi.commdpi.commdpi.comrsc.orgnih.govnih.govnih.govresearchgate.netunizik.edu.ngunizik.edu.ngmdpi.comnih.gov
Marine-derived fungi represent a significant source of novel bioactive compounds, and fusarielins have been found among the secondary metabolites produced by these organisms. researchgate.netunizik.edu.ngmdpi.comnih.gov As mentioned, F. equiseti D39, isolated from a marine-derived plant tissue, produces fusarisetin D. mdpi.comresearchgate.net
Endophytic fungi, which reside within plant tissues without causing apparent disease, are also known producers of fusarielins. mdpi.commdpi.comrsc.orgnih.govnih.govnih.gov The isolation of fusarielins from endophytic strains of F. oxysporum and F. tricinctum highlights the role of these symbiotic relationships in the production of such compounds. mdpi.commdpi.comnih.govnih.govnih.gov A mangrove-derived endophytic fungus, Pseudopestalotiopsis species, was also found to produce this compound. unizik.edu.ngunizik.edu.ng
Ecological Context of this compound Production
The production of fusarielins by Fusarium species occurs within specific ecological contexts, particularly in their interactions with plants and their presence in agricultural settings.
Fusarielins are suggested to play a role in the ecological interactions between the producing fungi and other organisms, including plants and plant pathogens. researchgate.netmdpi.com Some fusarielins have demonstrated antifungal properties, which could contribute to the producing fungus's defense mechanisms or competitive interactions in its environment. researchgate.netresearchgate.net Secondary metabolites produced by plant-pathogenic fungi, such as some Fusarium species, can influence the interaction with the host plant and contribute to the progression of disease. researchgate.netmdpi.com Endophytic Fusarium strains, which can include species capable of producing fusarielins, may engage in defensive mutualism with their host plants, potentially mediated by the production of bioactive secondary metabolites. mdpi.comnih.govresearchgate.netagritechcenter.it
Given that some of the primary producers of fusarielins, such as F. graminearum and F. tricinctum, are significant plant pathogens affecting cereal crops, fusarielins can potentially be present in infected agricultural matrices. sci-hub.seresearchgate.netwikipedia.orgmdpi.comfrontiersin.orgnih.govagriculturejournals.czmdpi.com F. tricinctum is commonly found in temperate regions and is known to cause diseases like Fusarium head blight and root rot in cereals, which can lead to reduced crop yield and contamination of grains with mycotoxins. frontiersin.orgnih.gov While this compound's specific distribution and levels in various agricultural products are not as extensively documented as those of more prevalent mycotoxins, the presence of producing fungi in these environments indicates the potential for its occurrence. One study detected Fusarielin H in wheat spikes infected with F. graminearum, suggesting that fusarielins are produced during fungal infection in cereals. sci-hub.se
Biological Activities and Mechanistic Investigations of Fusarielin D
Antitumor and Cytotoxic Research
Summary of Antifungal and Cytotoxic Activities
| Compound | Antifungal Activity Against | Mechanism | Cytotoxic Activity Against | IC₅₀ Value (if available) |
| Fusarielin D | Not specifically detailed | Not specifically detailed | Not specifically detailed | Not specifically detailed |
| Fusarielins A, B, E | Pyricularia oryzae (mycelial deformation) | Microtubule interference | Human epithelial carcinoma cell lines | Not specified |
| Fusarielin J | Not specified | Not specified | Human ovarian cancer cell line (A2780) | 12.5 μM |
| Fusarielins K, L | Not specified | Not specified | Human ovarian cancer cell line (A2780) | 36.5 μM, 84.6 μM |
| Fusarielins A, F, G, H | Not specified | Not specified | MCF-7 breast cancer cells (mycoestrogenic effect) | Stimulatory (details vary) |
| Fusarielins (some analogues) | Not specified | Not specified | A549, NCI-H1944 cell lines | Moderate (details vary) |
Summary of Antibacterial Activities
| Compound | Antibacterial Activity Against | Potency | Mechanism |
| This compound | Not specifically detailed | Not specified | Not specifically detailed |
| Fusarielins A, B, E | Mild antibiotic effects | Fusarielin A most potent | Not specifically detailed |
In Vitro Cytotoxicity against Cancer Cell Lines (e.g., Human Epithelial Carcinoma, HeLa S3, NCI-H69, A2780)
Fusarielins have been reported to exhibit weak cytotoxic effects. Studies have indicated toxic effects on human epithelial carcinoma cell lines. researchgate.net While specific data for this compound against cell lines such as HeLa S3, NCI-H69, and A2780 were not explicitly detailed in the provided search results, the general cytotoxic potential within the fusarielin class against epithelial carcinoma cells has been noted. researchgate.net
Mycoestrogenic Properties and Estrogen Receptor Interaction (e.g., MCF-7 cell proliferation)
Fusarielins, including this compound, have been characterized as mycoestrogens. researchgate.netnih.gov These compounds are derived from fungi and are capable of binding to estrogen receptors, thereby inducing an estrogenic response in target cells. researchgate.netnih.gov Studies using MCF-7 human breast cancer cells, which are estrogen receptor-positive, have shown that fusarielins stimulate cell proliferation. researchgate.netnih.govplos.orgmdpi.com For instance, Fusarielin H was found to be particularly potent among tested fusarielins, stimulating MCF-7 cell proliferation significantly in a resazurin (B115843) metabolism assay. researchgate.netnih.gov The stimulation of MCF-7 cells by fusarielins was prevented when the estrogen receptor antagonist fulvestrant (B1683766) was present, suggesting that their effect is mediated through binding to the estrogen receptor. researchgate.netnih.gov MDA-MB-231 cells, which lack estrogen receptor-α, and MCF-10a cells, which lack estrogen receptors, were not stimulated by fusarielins, further supporting the role of estrogen receptor interaction in their proliferative effect on MCF-7 cells. nih.gov
Enzyme Inhibition Studies
Certain fusarielins have demonstrated the ability to inhibit specific enzymes, with detailed investigations conducted on their interaction with Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (MptpB).
Identification of Target Enzymes (e.g., Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (MptpB))
Research has identified Fusarielin M, a related fusarielin, as a novel inhibitor of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB). mdpi.commdpi.comglobalauthorid.comsilae.itnih.gov MptpB is recognized as a crucial virulence factor that facilitates the intracellular survival of M. tuberculosis within host macrophages, making it a promising target for the development of new anti-tuberculosis drugs. nih.gov Fusarielin M was isolated from the marine-derived fungus Fusarium graminearum and showed substantial inhibitory activity against MptpB. nih.gov
Molecular Docking and Binding Mode Analysis of this compound Analogues
Molecular docking studies have been conducted to understand the interaction between fusarielins, specifically Fusarielin M, and MptpB. nih.gov These analyses suggested that Fusarielin M binds to the active site of MptpB. nih.gov The docking studies indicated the formation of a hydrogen bond between Fusarielin M and the side chain of Asp165 in the P-loop of MptpB. nih.gov This interaction with Asp165 is considered unique compared to conventional human protein tyrosine phosphatases, potentially providing a basis for selective inhibition of the mycobacterial enzyme. nih.gov In silico docking analyses have also been used to investigate the binding affinity and site of action of fusarielins with enzymes involved in their biosynthesis, such as FSL4. mdpi.com
Impact on Cellular Pathways and Host-Pathogen Interactions (e.g., Erk1/2, p38 inactivation in macrophages)
Fusarielin M has been shown to exhibit cellular activity by blocking MptpB-mediated inactivation of Erk1/2 and p38 in macrophages. nih.gov MptpB is known to interfere with host signaling pathways, including those involving Erk1/2 and p38, to promote the survival of M. tuberculosis within macrophages. mdpi.com By inhibiting MptpB, Fusarielin M helps to restore the activity of these crucial signaling molecules in macrophages. nih.gov This action contributes to the host's ability to control mycobacterial infection. nih.gov Studies demonstrated that Fusarielin M significantly reduced intracellular mycobacterial growth within macrophages, leading to a substantial reduction in the bacterial burden. nih.gov The modulation of Erk1/2 and p38 pathways is important in macrophage-mediated immune responses and host defense against pathogens. embopress.orgnih.govnih.gov
Other Investigated Biological Activities of this compound (e.g., Antioxidant Activity)
Beyond its effects on cancer cells and enzyme inhibition, this compound has also been investigated for other biological activities. Fusarielin (referred to as compound D in one study) isolated from a mangrove-derived endophytic fungus has been reported to possess antioxidant activities. unizik.edu.ngresearchgate.net While the specific extent and mechanism of this compound's antioxidant activity were not detailed in the provided search results, its inclusion in studies investigating the antioxidant potential of fungal metabolites suggests this is a recognized property. unizik.edu.ngresearchgate.net
Chemical Synthesis and Derivatization Strategies for Fusarielin D
Synthetic Modifications and Analogues of Fusarielin D
Research has explored synthetic modifications and the creation of analogues of fusarielins to investigate their biological activities. While specific details on the synthesis of 3-epi-fusarielin H and 3-O-methyl-fusarielin H were not extensively detailed in the search results, the isolation and identification of various fusarielin analogues, including Fusarielin F, G, H, J, K, L, and M, as well as 3-O-methyl fusarielin, have been reported. rsc.orgresearchgate.netsci-hub.senih.gov
The production of fusarielin analogues can be influenced by factors such as the fungal species, cultivation conditions, including nitrogen and carbon sources, temperature, pH, and time. sci-hub.se Ectopic activation of specific gene clusters, such as the polyketide synthase (PKS) 9 cluster in Fusarium graminearum, has led to the production of novel fusarielins. sci-hub.seresearchgate.net Synthetic modifications of related compounds, such as cladobotric acid A, have involved reduction or treatment with acid to yield new unsaturated decalins. acs.orgnih.gov Similarly, semi-synthesis has been employed in SAR studies of other natural products to create analogues with altered functional groups. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies of this compound and its Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. While direct detailed SAR studies specifically on this compound were not prominently featured, the search results provide information on the activities of various fusarielin analogues and related compounds, allowing for some inferences regarding structural features important for activity.
Fusarielins A, B, and E have demonstrated mild antibiotic effects against Staphylococcus aureus, with Fusarielin A being the most potent among them. researchgate.net Fusarielin A has also shown strong antifungal activity against various fungi, with minimal inhibitory concentration (MIC) values below 40 µg/ml against tested fungi, including Aspergillus oryzae, Helminthosporium sp., Pyricularia grisea, Alternaria alternata, Aspergillus niger, and Phytophthora capsici. ppjonline.org Fusarielin E displayed significant activity against Pyricularia oryzae. researchgate.net Fusarielin H has shown more potent toxicity against colorectal cancer cell lines compared to Fusarielin F and G. researchgate.net Some fusarielins have also been identified as mycoestrogens, suggesting an interaction with estrogen receptors. researchgate.net
SAR studies on related compound classes, such as cladobotric acids, have indicated that specific structural features like the 18,19-epoxide and the presence of a hydroxyl group at C-17 can influence antibacterial activity. nih.gov For ligerin, a chlorinated merosesquiterpene, the chlorohydrin and C6 substituents were found to be crucial for cytotoxic activities. mdpi.com These examples from related natural products highlight the importance of specific functional groups and structural motifs for biological activity, suggesting similar relationships likely exist within the fusarielin series.
Further detailed SAR studies involving a systematic evaluation of synthetic and semi-synthetic fusarielin analogues with specific structural modifications would be necessary to fully delineate the structural requirements for their observed biological activities.
Analytical Methodologies in Fusarielin D Research
Chromatographic Techniques for Isolation and Purification (e.g., HPLC)
Chromatographic techniques play a pivotal role in separating Fusarielin D from complex mixtures, such as fungal extracts, where it is produced alongside numerous other metabolites. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for both the isolation and purification of natural products, including fusarielins. mycocentral.eunih.govcore.ac.uk
HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For the isolation and purification of fungal secondary metabolites like fusarielins, reversed-phase HPLC is commonly utilized. nih.gov This method is effective for separating compounds based on their polarity. Preparative HPLC, using larger columns and higher sample loads compared to analytical HPLC, is often used to obtain sufficient quantities of purified this compound for subsequent structural and biological studies. mycocentral.eu The selection of appropriate stationary phases, mobile phase compositions, and gradient elution profiles is critical for achieving efficient separation and high purity of the target compound. nih.gov
Spectroscopic Techniques for Structure Elucidation and Confirmation (e.g., NMR, Mass Spectrometry)
Once isolated, the chemical structure of this compound is determined and confirmed primarily through the use of spectroscopic techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the arrangement of atoms within the molecule. Both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments, including COSY, HSQC, HMBC, ROESY, and DOSY, are essential for assigning resonances and establishing connectivity between atoms. Analysis of chemical shifts, coupling constants, and correlation signals in 2D NMR spectra allows for the complete assignment of the molecular structure. For instance, ¹H NMR spectra can provide clues about the presence of specific functional groups like olefinic hydrogens.
Mass Spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which is crucial for determining its elemental composition and structural subunits. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) have been specifically used in the structure elucidation of this compound and other fusarielins, providing accurate mass measurements that help confirm the molecular formula. The fragmentation pattern observed in MS/MS experiments can provide further structural details by breaking down the molecule into smaller, identifiable ions. The combination of chromatography, particularly LC or GC, with mass spectrometry (LC-MS or GC-MS) is a powerful approach for both identification and structural characterization of compounds in complex mixtures.
Quantitative Analysis of this compound in Biological Samples
Quantitative analysis of compounds in biological samples is a critical aspect of research, allowing for the determination of concentration in various matrices. Chromatographic techniques coupled with sensitive detectors, particularly mass spectrometry (LC-MS or GC-MS), are widely used for the quantitative determination of various analytes in biological matrices. These methods offer high sensitivity and selectivity, which are necessary when dealing with the complex composition of biological samples.
However, quantitative analysis of endogenous compounds, or compounds that naturally occur in the biological matrix, presents specific challenges due to the inherent presence of the analyte in control samples. Strategies such as the method of standard addition or the use of surrogate matrices or surrogate analytes may be employed to overcome these challenges and accurately quantify the target compound. NMR spectroscopy can also be applied for quantitative analysis, particularly with the aid of isotope-enhanced methods, although signal overlap can pose difficulties in complex biological fluids.
Based on the available search results, while analytical methods for the isolation, purification, and structure elucidation of this compound from fungal sources are well-documented, specific research findings detailing the quantitative analysis of this compound in biological samples were not identified. The application of quantitative methods for this compound would follow the general principles and techniques established for other natural products and endogenous compounds in biological matrices, likely involving chromatographic separation coupled with mass spectrometry for its sensitivity and specificity.
Production and Fermentation Optimization of Fusarielin D
Strain Improvement and Genetic Engineering for Enhanced Production
Genetic manipulation of producing organisms, primarily fungi from the Fusarium genus, offers a powerful and targeted approach to increase the output of secondary metabolites like fusarielins. These strategies can involve modifying regulatory pathways or directly activating the expression of the biosynthetic gene clusters (BGCs) responsible for compound production.
A key strategy in fungal genetic engineering is the overexpression of cluster-specific transcription factors, which act as master switches for their corresponding BGCs. Many BGCs remain unexpressed or "silent" under standard laboratory conditions. By placing a key transcription factor under the control of a strong, constitutive promoter, scientists can force the activation of the entire biosynthetic pathway. This approach was successfully used in Fusarium graminearum to activate the silent polyketide synthase 9 (PKS9) cluster. researchgate.net Constitutive expression of the local transcription factor for this cluster, renamed FSL, led to the production of three previously unobserved fusarielins: F, G, and H. researchgate.net This demonstrates that genetic engineering can not only enhance the quantity of known compounds but also expand the chemical diversity of the fusarielins produced by a single strain.
While specific genetic engineering examples for overproducing Fusarielin D are not extensively detailed in the literature, the principles have been established for other metabolites in the same fungal genus. For instance, overexpressing the transcription factor AurR1 in F. graminearum resulted in a more than threefold increase in the production of the pigment aurofusarin, showcasing the viability of this technique for enhancing polyketide-derived metabolites. nih.gov These genetic tools and strategies provide a clear path forward for the targeted improvement of this compound-producing strains.
Fermentation Medium and Culture Condition Optimization
The composition of the fermentation medium and the physical culture conditions are paramount factors that directly influence fungal growth and secondary metabolite biosynthesis. Optimizing these parameters is a fundamental step in maximizing the yield of fusarielins. Research on Fusarium graminearum has identified several key variables that control the production of these compounds. dtu.dk
Carbon and Nitrogen Sources: The type and availability of carbon and nitrogen are crucial for fusarielin biosynthesis. Studies have shown that disaccharides and dextrin, when used as carbon sources in combination with arginine as the sole nitrogen source, effectively increase fusarielin production. dtu.dk Interestingly, the choice of nitrogen source can alter the fungus's ability to utilize different carbon sources. When arginine is substituted with nitrate, the fungus can produce fusarielins on a broader selection of carbon sources, including all monosaccharides. dtu.dk
pH, Temperature, and Incubation Time: The physicochemical environment must be tightly controlled for optimal production. For F. graminearum, the ideal conditions for fusarielin production have been identified as a pH of 6 and a temperature of 25°C. dtu.dk The production is also a time-dependent process, with peak accumulation occurring after a relatively long incubation period of 26 days. dtu.dk Furthermore, a fructose concentration of 60 mg/mL was determined to be optimal. dtu.dk
The table below summarizes the optimal fermentation parameters identified for fusarielin production by F. graminearum.
| Parameter | Optimal Condition | Finding |
| pH | 6 | Influences enzymatic activity and nutrient uptake. |
| Temperature | 25°C | Optimal for fungal growth and metabolic activity. |
| Incubation Time | 26 days | Required for sufficient biomass and secondary metabolite accumulation. |
| Carbon Source | Disaccharides, Dextrin | Preferred energy sources for the biosynthetic pathway. |
| Nitrogen Source | Arginine | Efficiently utilized; its presence influences optimal carbon source selection. |
| Fructose | 60 mg/mL | Identified as an optimal concentration for production. |
This data is based on research conducted on Fusarielin H production in Fusarium graminearum. dtu.dk
Strategies for Inducing Cryptic Biosynthetic Pathways
Fungal genomes contain numerous BGCs that are not expressed under typical laboratory fermentation, referred to as "cryptic" or "silent" pathways. Activating these pathways can lead to the discovery of novel compounds or the enhanced production of known metabolites. The "One Strain, Many Compounds" (OSMAC) approach is a primary strategy for achieving this by systematically altering cultivation parameters to mimic different environmental triggers.
The OSMAC strategy has proven highly effective for fusarielin production in the endophytic fungus Fusarium tricinctum. By supplementing a solid rice medium with different fruit and vegetable juices, researchers were able to dramatically alter the fungus's metabolic output. This approach led to an astonishing 80-fold increase in the accumulation of the new natural product Fusarielin J. researchgate.net The highest increase was observed when the medium was supplemented with apple and carrot juice, while banana juice had a weaker, though still positive, effect. researchgate.net
Furthermore, this OSMAC strategy induced the production of two entirely new natural products, Fusarielin K and Fusarielin L, along with the known derivatives Fusarielin A and B. researchgate.net These four compounds were completely undetectable when the fungus was grown on the rice medium without the juice supplements, indicating that specific nutritional cues were responsible for activating their cryptic biosynthetic pathways. researchgate.net
The table below illustrates the impact of the OSMAC approach on fusarielin production in F. tricinctum.
| Culture Condition | Observed Effect on Fusarielins |
| Standard Rice Medium | Baseline production of some fusarielins. |
| Rice Medium + Apple Juice | Highest increase in Fusarielin J accumulation (up to 80-fold). |
| Rice Medium + Carrot Juice | Significant increase in Fusarielin J accumulation. |
| Rice Medium + Banana Juice | Weaker stimulating effect on Fusarielin J production. |
| Any Juice Supplementation | Induction of previously undetected compounds: Fusarielin A, B, K, and L. |
This data highlights the successful application of the OSMAC approach to induce and enhance the production of novel and known fusarielins. researchgate.net
Future Research Directions and Applications
Unexplored Biological Activities and Therapeutic Potential of Fusarielin D
While some biological activities have been associated with the fusarielin class of compounds, the full spectrum of this compound's biological activities and its therapeutic potential remain largely unexplored rsc.orgontosight.aiunizik.edu.ng. Research indicates that fusarielins can exhibit antimicrobial, antifungal, and potentially anticancer properties rsc.orgontosight.aid-nb.info. For example, other fusarielins have shown antifungal activity, causing mycelial deformations researchgate.net. Some Fusarium-derived compounds, including certain fusarielins, have been noted for potential medicinal use as antibiotics researchgate.net. Further studies are needed to specifically identify and characterize the precise biological activities of this compound, which could lead to the development of new therapeutic agents ontosight.ai. This includes investigating its effects on a wider range of pathogens, cancer cell lines, and other biological targets.
Advanced Mechanistic Studies using Multi-Omics Approaches
Understanding the molecular mechanisms underlying the observed biological activities of this compound is crucial for its development as a potential therapeutic or agricultural agent ontosight.ai. Advanced mechanistic studies employing multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, can provide comprehensive insights into how this compound interacts with biological systems mdpi.comfrontiersin.orgsourcebioscience.com. This integrated approach can help identify the specific cellular pathways, proteins, and genes affected by this compound, elucidating its mode of action at a systems level mdpi.comsourcebioscience.comnih.gov. Multi-omics analysis offers a more complete perspective compared to single-omics studies, enabling a systematic understanding of functionality and regulatory mechanisms mdpi.com. Integrating data from different omics levels can help construct organismal regulatory networks and identify key molecules and pathways influenced by the compound mdpi.com.
Bioengineering and Synthetic Biology for Novel this compound Analogues
Bioengineering and synthetic biology offer powerful tools for manipulating biological systems to produce or modify natural compounds like this compound stanford.eduresearchgate.net. These fields can be leveraged to enhance the production of this compound, engineer microorganisms to produce novel analogues with improved properties, or create biosynthetic pathways in heterologous hosts stanford.eduresearchgate.netconicet.gov.ar. Synthetic biology involves applying engineering principles to build with biology, including writing DNA to guide biological systems in performing specific tasks stanford.edu. This can involve designing and constructing novel biomolecular parts, circuits, and pathways researchgate.net. By understanding the biosynthetic gene clusters responsible for fusarielin production, researchers can use synthetic biology to generate new bioactive metabolites or modify existing ones researchgate.netresearchgate.netsemanticscholar.org. This could lead to the discovery of this compound analogues with enhanced efficacy, reduced toxicity, or altered target specificity.
Ecological Significance and Agricultural Applications of this compound (e.g., Biocontrol Strategies)
Fusarium species, the producers of fusarielins, have a complex relationship with plants, acting as both pathogens and beneficial endophytes semanticscholar.orgresearchgate.netresearchgate.net. This compound, as a secondary metabolite, likely plays a role in the ecological interactions between Fusarium species and their environment, including plants and other microorganisms researchgate.net. Research into the ecological significance of this compound can shed light on its natural function and potential applications in agriculture, particularly in biocontrol strategies semanticscholar.orgresearchgate.netibma-global.orgredalyc.org. Biocontrol involves using living organisms or natural substances to manage pests and diseases in agriculture ibma-global.orgredalyc.org. Metabolites produced by Fusarium can inhibit various phytopathogens and nematodes, and can also induce plant defense systems researchgate.net. Fusarielins have been implicated in ecological interactions with other species in the plant microbiome researchgate.net. Further research is needed to determine if this compound itself possesses biocontrol properties against plant pathogens or pests, or if it can contribute to plant health and defense mechanisms researchgate.net. This could involve investigating its direct antimicrobial effects on plant pathogens or its ability to modulate plant immune responses.
Q & A
Basic: What experimental approaches are recommended for elucidating the biosynthetic pathway of Fusarielin D?
Methodological Answer:
To map the biosynthetic pathway, researchers should combine gene cluster analysis (e.g., identifying polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes via genome mining) with isotopic labeling experiments (e.g., feeding studies using - or -labeled precursors). Functional validation of key enzymes (e.g., FSL5, FSL4) through heterologous expression in model fungi or in vitro assays is critical. For example, disruption of FSL5 via CRISPR-Cas9 can confirm its role in initiating the acyl chain elongation . Tabulate enzyme activities (e.g., oxidation, epoxidation) and correlate them with intermediate structures using LC-HRMS/MS.
Basic: How can researchers ensure accurate structural characterization of this compound and its analogs?
Methodological Answer:
Combine NMR spectroscopy (e.g., -, -, and 2D-COSY/HMBC) with high-resolution mass spectrometry (HRMS) to resolve stereochemistry and confirm molecular formulas. For complex stereoisomers, X-ray crystallography or computational modeling (e.g., DFT-based NMR chemical shift predictions) is advised. Purity validation via HPLC (≥95%) and comparison with synthetic standards (if available) minimizes misidentification. Document spectral data in supplementary materials with raw files (e.g., .mnova, .raw) for reproducibility .
Advanced: What strategies address contradictions in reported bioactivity data for this compound across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., cytotoxicity vs. no effect) may arise from differences in cell lines, assay conditions, or compound purity. Standardize protocols:
- Use ATCC-validated cell lines with matched passage numbers.
- Control for solvent effects (e.g., DMSO ≤0.1% v/v).
- Include positive controls (e.g., doxorubicin for cytotoxicity).
Apply meta-analysis to compare EC values across studies, and perform dose-response curves with triplicate technical replicates. For purity-driven contradictions, re-isolate this compound using preparative HPLC and retest. Report negative results transparently .
Advanced: How should researchers design experiments to investigate this compound's mechanism of action in eukaryotic cells?
Methodological Answer:
Adopt a multi-omics approach:
- Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
- Proteomics: SILAC labeling with LC-MS/MS to track protein abundance changes.
- Metabolomics: -NMR or GC-MS to map metabolic flux alterations.
Validate targets via siRNA knockdown or CRISPR interference, followed by rescue experiments. Use isogenic cell lines (e.g., wild-type vs. ABC transporter-knockout) to assess efflux pump involvement. Include time-course studies to distinguish primary vs. secondary effects .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?
Methodological Answer:
Prioritize cell-based assays:
- Cytotoxicity: MTT/WST-1 assays in cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines.
- Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans).
- Anti-inflammatory: LPS-induced TNF-α suppression in THP-1 macrophages (ELISA).
Normalize data to vehicle controls and report IC/MIC values with 95% confidence intervals. Use checkerboard assays to screen for synergies with standard drugs (e.g., fluconazole) .
Advanced: How can genetic engineering optimize this compound yield in native fungal producers?
Methodological Answer:
Overexpress pathway-specific transcription factors (e.g., FSL1) via strong promoters (e.g., gpdA). Knock out competing pathways (e.g., melanin synthesis) using homologous recombination. Employ ribosome engineering to enhance precursor supply (e.g., S-adenosylmethionine). Monitor titers via LC-UV and adjust fermentation parameters (pH, aeration). Comparative metabolomics of wild-type vs. engineered strains identifies bottlenecks .
Basic: What analytical techniques are critical for quantifying this compound in complex matrices (e.g., fungal extracts)?
Methodological Answer:
Use UPLC-PDA or LC-ESI-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm). Validate the method per ICH guidelines:
- Linearity: 5-point calibration curve ( ≥0.99).
- LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1.
- Recovery: Spiked samples at low/medium/high concentrations.
Include internal standards (e.g., griseofulvin) to correct for matrix effects. Store raw chromatograms in open-access repositories .
Advanced: What computational tools predict this compound's physicochemical properties and ADMET profiles?
Methodological Answer:
Leverage in silico platforms:
- Physicochemical: SwissADME for logP, solubility, and drug-likeness.
- Toxicity: ProTox-II for hepatotoxicity and mutagenicity.
- Target Prediction: SwissTargetPrediction or SEA.
Validate predictions with experimental data (e.g., Caco-2 permeability assays). Use molecular docking (AutoDock Vina) to hypothesize protein targets (e.g., tubulin, kinases) .
Basic: How should researchers handle conflicting data on this compound's stability under varying pH/temperature conditions?
Methodological Answer:
Conduct forced degradation studies:
- Thermal: Incubate at 40°C/75% RH for 4 weeks (ICH Q1A).
- Hydrolytic: Expose to pH 1.2 (HCl) and 8.0 (phosphate buffer) at 37°C.
Monitor degradation via LC-MS and quantify major impurities (e.g., oxidation byproducts). Compare kinetic models (zero-order vs. first-order) to determine shelf-life. Store samples in amber vials at -80°C with desiccants .
Advanced: What interdisciplinary approaches can resolve this compound's ecological role in fungal interactions?
Methodological Answer:
Combine microbial co-culture assays (e.g., Fusarium vs. Aspergillus) with imaging mass spectrometry (MALDI-TOF) to spatially map this compound production. Use gene knockout strains to test allelopathic effects. Integrate metatranscriptomics of soil microbiomes to identify ecological partners influenced by this compound. Field studies with -labeled compounds track environmental fate .
Tables for Quick Reference
Table 1: Key Enzymes in this compound Biosynthesis
| Gene | Enzyme Class | Function |
|---|---|---|
| FSL5 | PKS | Initiates polyketide chain elongation |
| FSL4 | Cytochrome P450 | Catalyzes C-9 oxidation |
| FSL3 | Epoxidase | Forms epoxide moiety |
Table 2: Common Pitfalls in this compound Bioactivity Studies
| Issue | Solution |
|---|---|
| Solvent interference | Use ≤0.1% DMSO; include solvent controls |
| Cell line variability | Validate with 2+ unrelated lines |
| Impurity artifacts | Repurify via prep-HPLC; confirm with NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
